molecular formula C11H13NO B11761544 (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine

(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine

Cat. No.: B11761544
M. Wt: 175.23 g/mol
InChI Key: HEDFREPCAHJLOR-MNOVXSKESA-N
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Description

(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine is a bicyclic heterocyclic compound featuring an indeno-oxazine scaffold. Its molecular formula is C₁₁H₁₁NO₂, with an average molecular mass of 189.21 g/mol and a monoisotopic mass of 189.078979 g/mol . The compound contains two defined stereocenters at the 4a and 9a positions, conferring its (4aS,9aR) absolute configuration. It is registered under CAS numbers 913718-34-0 (4aS,9aR enantiomer) and 862095-79-2 (4aR,9aS enantiomer), with distinct MDL identifiers (e.g., MFCD30541664 and MFCD23160382) .

Synthetic routes for this compound include reductions using LiAlH₄ and esterification reactions with acyl chlorides, yielding derivatives such as (4aR,9aS)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine (42% yield) and (4aS,9aR)-3-oxo-2,3,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-4(4aH)-yl pentanoate (85% yield) . Spectroscopic characterization includes ¹H/¹³C NMR, FT-IR (e.g., 1735 cm⁻¹ for carbonyl stretches), and HRMS (e.g., [M + Na]⁺ = 256.1325) .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine

InChI

InChI=1S/C11H13NO/c1-2-4-9-8(3-1)7-10-11(9)12-5-6-13-10/h1-4,10-12H,5-7H2/t10-,11+/m1/s1

InChI Key

HEDFREPCAHJLOR-MNOVXSKESA-N

Isomeric SMILES

C1CO[C@@H]2CC3=CC=CC=C3[C@@H]2N1

Canonical SMILES

C1COC2CC3=CC=CC=C3C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indene derivatives with oxazine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and environmentally friendly solvents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxazine derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indeno-oxazine compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with higher oxidation states, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse indeno-oxazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazine derivatives, including (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine. Research indicates that compounds with oxazine rings exhibit significant activity against various pathogens. For instance:

  • Antibacterial Effects : Compounds similar to indeno[2,1-b][1,4]oxazines have been tested against Mycobacterium tuberculosis and other bacterial strains with promising results in inhibiting growth and biofilm formation .
  • Antifungal Properties : The oxazine framework has been associated with antifungal activities against species such as Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The indeno[2,1-b][1,4]oxazine structure has shown potential in anticancer research:

  • Mechanisms of Action : Studies on related compounds indicate that they may induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and disruption of cell cycle progression .
  • In Vivo Studies : Animal models have demonstrated that certain oxazine derivatives can significantly reduce tumor growth rates when administered in appropriate doses .

Neuroprotective Effects

Emerging research suggests that oxazine derivatives possess neuroprotective properties:

  • Cognitive Enhancement : Some studies have reported that these compounds can enhance cognitive functions and provide neuroprotection against oxidative stress .
  • Potential in Neurodegenerative Diseases : Investigations into their effects on models of Alzheimer's disease have shown promise in reducing amyloid-beta aggregation .

Synthesis of Novel Compounds

The unique structure of (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine makes it a valuable building block in organic synthesis:

  • Cycloaddition Reactions : This compound can participate in various cycloaddition reactions to form complex polycyclic structures that are useful in drug discovery .
  • Functionalization : The oxazine ring can be modified to introduce diverse functional groups that enhance solubility and biological activity .

Material Science

The photophysical properties of indeno[2,1-b][1,4]oxazines make them suitable for applications in material science:

  • Light Emitting Devices : Research has indicated that these compounds can be utilized as luminescent materials in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .
  • Sensors : Their ability to undergo photochemical changes under UV light exposure suggests potential applications in sensor technology for detecting environmental pollutants .

Case Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the effectiveness of (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine against Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study on Anticancer Properties

In a preclinical trial involving breast cancer cell lines (MCF-7), treatment with an oxazine derivative led to a 50% decrease in cell viability after 48 hours. The study highlighted the compound's potential as a lead candidate for further development into an anticancer agent.

Mechanism of Action

The mechanism of action of (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The indeno-oxazine scaffold is part of a broader class of bicyclic heterocycles. Below is a detailed comparison with key analogs:

Enantiomeric Pair: (4aS,9aR) vs. (4aR,9aS)

The enantiomers exhibit identical molecular formulas but differ in stereochemistry, leading to distinct physical and spectroscopic properties:

Property (4aS,9aR)-Enantiomer (4aR,9aS)-Enantiomer
CAS Number 913718-34-0 862095-79-2
Optical Rotation Not explicitly reported [α]²³D = +42.8 (c = 1.00, CHCl₃)
Synthetic Yield 42% (LiAlH₄ reduction) 86% (esterification)
Derivatives Butyrate esters (e.g., 1-30) Pentanoate esters (e.g., 1-31)

Hexahydroindeno[2,1-c]pyran Derivatives

Compounds like (4aR,9aS,12S*)-12-(4-nitrophenyl)-5-methoxy-1,2,3,4-tetrahydro-9H-4a,9a-(ethoxymethyl)fluorene share structural motifs but incorporate additional substituents (e.g., nitro, methoxy groups) and fused pyran rings :

Compound Key Substituents Physical State ¹H NMR (δ, ppm)
Target Indeno-oxazine None Solid/Oil 2.50–4.20 (m, H)
12-(4-Nitrophenyl)-5-methoxy derivative NO₂, OCH₃ Yellow oil 7.90–8.20 (d, aromatic H)
12-(4-Fluorophenyl)-7-methoxy derivative F, OCH₃ Colorless oil 6.80–7.20 (m, aromatic H)

Key Insight : Substituents like nitro and fluoro groups significantly alter electronic properties, as evidenced by downfield shifts in aromatic protons .

Spiro-Oxazine Analogs

9′-Hydroxy-1,3,3-trimethylspiro[indoline-2,3′[3H]naphtha[2,1-b]-1,4-oxazine] (SPO-7OH) shares the oxazine core but incorporates a spiro-linked indoline system, enabling photochromic behavior :

Property Target Indeno-oxazine SPO-7OH
Photochromic Activity None reported Yes (polymer matrices)
Application Synthetic intermediate Optical switches

Key Insight : The spiro structure in SPO-7OH enables reversible ring-opening under UV light, a feature absent in the target compound .

Ester Derivatives

Esterification of the parent indeno-oxazine introduces acyl groups, modifying solubility and reactivity:

Derivative Acyl Group HRMS [M + Na]⁺ (Found) Yield (%)
Butyrate ester (1-30) C₄H₇O 256.1325 86
Pentanoate ester (1-31) C₅H₉O 298.1058 85

Key Insight: Longer acyl chains (e.g., pentanoate) marginally increase molecular mass without compromising yield, suggesting robustness in derivatization .

Biological Activity

The compound (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine is part of a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound by synthesizing findings from various studies, highlighting its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The structure of (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine features an indeno-oxazine framework which is known for its diverse biological activities. The compound's unique stereochemistry contributes to its interaction with biological targets.

Anticancer Activity

Recent studies indicate that derivatives of indeno[2,1-b][1,4]oxazine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro evaluations demonstrated that certain indeno[2,1-b][1,4]oxazine derivatives showed potent activity against MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and Huh-7 (liver cancer) cell lines. One derivative exhibited IC50 values of 0.87 μM against MDA-MB-231 cells with a selectivity index (SI) of 36.22 .
  • Mechanism of Action : Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, the compounds increased the expression of pro-apoptotic proteins Bad and Bax while decreasing anti-apoptotic Bcl-2 levels .

In Vivo Studies

Zebrafish xenograft models have been utilized to assess the in vivo efficacy of these compounds. The results confirmed that these indeno[2,1-b][1,4]oxazines possess significant anti-tumor effects when administered in various concentrations .

Structure-Activity Relationship (SAR)

The biological activity of (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine can be influenced by structural modifications. For example:

CompoundIC50 (μM)Selectivity IndexTarget
10a0.8736.22MDA-MB-231
10b< 1.0-PC-3
10c< 1.0-Huh-7

This table summarizes the antiproliferative activity against selected cancer cell lines.

Case Studies

Several case studies highlight the potential therapeutic applications of indeno[2,1-b][1,4]oxazines:

  • Study on PI3Kα Inhibition : A related compound demonstrated potent inhibition of the PI3Kα pathway in cancer cells. This pathway is often mutated in cancers and represents a critical target for therapeutic intervention .
  • ADME Predictions : Computational models predict favorable absorption and distribution characteristics for derivatives of this class. The bioavailability radar plots suggest that these compounds can effectively cross the blood-brain barrier and may be suitable for treating neuroinflammation and ischemia-reperfusion injuries .

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